molecular formula C13H14N4O B14576561 2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide CAS No. 61310-43-8

2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide

Cat. No.: B14576561
CAS No.: 61310-43-8
M. Wt: 242.28 g/mol
InChI Key: MCKLFMRKFKYTFJ-UHFFFAOYSA-N
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Description

2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide is an organic compound belonging to the class of pyridinylpyrimidines. These compounds are characterized by a pyridine ring linked to a pyrimidine ring. This compound has garnered interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide is unique due to its specific substitution pattern and the presence of a propanamide group, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

61310-43-8

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)propanamide

InChI

InChI=1S/C13H14N4O/c1-9(2)13(18)17-11-5-8-15-12(16-11)10-3-6-14-7-4-10/h3-9H,1-2H3,(H,15,16,17,18)

InChI Key

MCKLFMRKFKYTFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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